Methyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-butyl-3,5-dicarbonyl compounds with hydrazine derivatives, followed by iodination. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or other halogenating agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., iodine, bromine), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). Reaction conditions typically involve solvents like DMSO, acetonitrile, or ethanol, and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 4-position, while oxidation or reduction can modify the overall structure of the compound .
Scientific Research Applications
Methyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The iodine atom at the 4-position can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The carboxylate ester group can undergo hydrolysis, releasing the active pyrazole moiety, which can then interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Iodopyrazole: Similar in structure but lacks the carboxylate ester group.
1-Butyl-4-iodo-1H-pyrazole: Similar but without the carboxylate ester group.
Methyl 4-iodo-1H-pyrazole-5-carboxylate: Similar but lacks the butyl group.
Uniqueness
Methyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate is unique due to the combination of the butyl group, iodine atom, and carboxylate ester group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
Methyl 1-butyl-4-iodo-1H-pyrazole-5-carboxylate is a heterocyclic organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring featuring:
- A butyl group at the 1-position
- An iodine atom at the 4-position
- A methyl ester group at the 5-position
Its molecular formula is C8H10IN2O2 with a molecular weight of approximately 278.08 g/mol. The unique structure contributes to its reactivity and biological activities, particularly through interactions involving the iodine atom and the carboxylate group.
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated antibacterial and antifungal properties against various strains, including E. coli and Staphylococcus aureus.
- Anticancer Effects : Potential to inhibit cancer cell proliferation, with mechanisms likely involving apoptosis induction.
- Anti-inflammatory Properties : Exhibits activity comparable to known anti-inflammatory agents, suggesting utility in treating inflammatory conditions .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell survival.
- Receptor Modulation : Binding to receptors involved in inflammatory pathways can modulate their activity, leading to decreased inflammation.
The presence of the iodine atom enhances binding affinity due to its electron-withdrawing effects, which can stabilize interactions with biological targets.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Study | Findings |
---|---|
Study A | Demonstrated significant antibacterial activity against E. coli with an IC50 value of 25 µg/mL. |
Study B | Showed anti-inflammatory effects comparable to indomethacin in carrageenan-induced edema models. |
Study C | Evaluated anticancer potential in MDA-MB-231 cell lines, revealing an EC50 value of 30 µM for cell viability reduction. |
These studies highlight the compound's potential as a therapeutic agent across multiple domains.
Comparative Analysis with Similar Compounds
This compound's unique properties can be contrasted with similar pyrazole derivatives:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 1-methyl-4-chloro-1H-pyrazole-5-carboxylate | Chlorine at the 4-position | Different reactivity compared to iodine analogs |
Methyl 1-butyl-4-bromo-1H-pyrazole-5-carboxylate | Bromine at the 4-position | Similar structure but different halogen properties |
Methyl 1-butyl-3-bromo-1H-pyrazole | Bromine at the 3-position | Alters reactivity patterns due to position change |
The presence of iodine in this compound is crucial for its enhanced biological activities compared to its chloro and bromo counterparts.
Properties
IUPAC Name |
methyl 2-butyl-4-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-3-4-5-12-8(9(13)14-2)7(10)6-11-12/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEQHSREPLEKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)I)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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